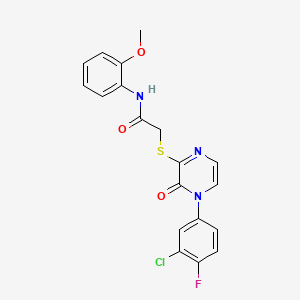

2-((4-(3-chloro-4-fluorophenyl)-3-oxo-3,4-dihydropyrazin-2-yl)thio)-N-(2-methoxyphenyl)acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-((4-(3-chloro-4-fluorophenyl)-3-oxo-3,4-dihydropyrazin-2-yl)thio)-N-(2-methoxyphenyl)acetamide is a complex organic compound with potential applications in various fields, including medicinal chemistry and pharmaceuticals. This compound features a unique structure that combines a pyrazinone core with a thioether linkage and a substituted acetamide group, making it a subject of interest for researchers exploring new therapeutic agents.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2-((4-(3-chloro-4-fluorophenyl)-3-oxo-3,4-dihydropyrazin-2-yl)thio)-N-(2-methoxyphenyl)acetamide typically involves multiple steps:

Formation of the Pyrazinone Core: This step often starts with the condensation of appropriate hydrazine derivatives with diketones or keto acids to form the pyrazinone ring.

Introduction of the Thioether Linkage: The pyrazinone intermediate is then reacted with a thiol compound under conditions that promote the formation of a thioether bond.

Acetamide Substitution: The final step involves the acylation of the intermediate with 2-methoxyphenyl acetic acid or its derivatives to introduce the acetamide group.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thioether linkage, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can target the carbonyl groups in the pyrazinone ring, potentially converting them to alcohols.

Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

Substitution: Halogenating agents, nitrating agents, or organometallic reagents can be used under appropriate conditions.

Major Products:

Sulfoxides and Sulfones: From oxidation reactions.

Alcohols: From reduction reactions.

Various substituted derivatives: From substitution reactions.

Chemistry:

Synthetic Intermediates: The compound can serve as an intermediate in the synthesis of more complex molecules.

Catalysis: Its unique structure may allow it to act as a ligand in catalytic processes.

Biology and Medicine:

Pharmacological Studies: Due to its structural features, the compound is investigated for potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.

Biochemical Probes: It can be used to study biological pathways and molecular interactions.

Industry:

Material Science: The compound’s properties may be explored for applications in developing new materials with specific functionalities.

Wirkmechanismus

The mechanism by which 2-((4-(3-chloro-4-fluorophenyl)-3-oxo-3,4-dihydropyrazin-2-yl)thio)-N-(2-methoxyphenyl)acetamide exerts its effects is likely multifaceted:

Molecular Targets: It may interact with enzymes or receptors involved in key biological processes.

Pathways: The compound could modulate signaling pathways, leading to changes in cellular functions.

Vergleich Mit ähnlichen Verbindungen

- 2-((4-(3-chlorophenyl)-3-oxo-3,4-dihydropyrazin-2-yl)thio)-N-(2-methoxyphenyl)acetamide

- 2-((4-(4-fluorophenyl)-3-oxo-3,4-dihydropyrazin-2-yl)thio)-N-(2-methoxyphenyl)acetamide

Comparison:

- Structural Differences: The presence of different substituents on the phenyl ring (e.g., chloro, fluoro) can significantly alter the compound’s chemical properties and biological activities.

- Unique Features: The combination of chloro and fluoro substituents in the target compound may confer unique pharmacokinetic and pharmacodynamic properties, making it distinct from its analogs.

Biologische Aktivität

The compound 2-((4-(3-chloro-4-fluorophenyl)-3-oxo-3,4-dihydropyrazin-2-yl)thio)-N-(2-methoxyphenyl)acetamide is of significant interest in medicinal chemistry due to its potential biological activity. This article provides a comprehensive overview of its biological properties, including its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

Research indicates that the compound may exert its biological effects through several mechanisms:

- Inhibition of Enzymatic Activity : The compound has been shown to inhibit certain enzymes relevant in cancer pathways, such as Murine Double Minute 2 (MDM2), which plays a role in tumor suppression. Inhibiting MDM2 can lead to increased p53 activity, promoting apoptosis in cancer cells .

- Antioxidant Properties : Preliminary studies suggest that the compound exhibits antioxidant activity, which could help mitigate oxidative stress in cells, a factor associated with various diseases including cancer and neurodegenerative disorders .

- Cytotoxicity Against Cancer Cell Lines : In vitro studies have demonstrated that the compound has cytotoxic effects against several cancer cell lines. For instance, it was evaluated against leukemia and breast cancer cell lines, showing varying degrees of sensitivity .

In Vitro Studies

A series of in vitro experiments were conducted to evaluate the biological activity of the compound:

- Anticancer Activity : The compound was tested against a panel of approximately sixty cancer cell lines at a concentration of 10 µM. Results indicated moderate anticancer activity, particularly against leukemia cell lines .

- Enzyme Inhibition : The compound's ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) was assessed. It showed moderate inhibition with IC50 values ranging from 10 to 20 µM for different enzyme targets .

Kinetic Studies

Kinetic studies revealed that the compound interacts with target enzymes through competitive inhibition mechanisms. Molecular docking studies suggested that hydrogen bonding plays a crucial role in stabilizing the enzyme-ligand complex .

Data Summary

| Biological Activity | Assay Type | IC50 Value (µM) | Cell Line/Target |

|---|---|---|---|

| Anticancer | Cytotoxicity | 10 | Leukemia |

| Enzyme Inhibition | AChE | 15.2 | Various |

| Enzyme Inhibition | BChE | 9.2 | Various |

Case Studies

- MDM2 Inhibition : A study highlighted the design of compounds similar to our target that effectively inhibit MDM2, leading to enhanced p53 activity and subsequent apoptosis in cancer cells .

- Oxidative Stress Mitigation : Research on related compounds indicated their potential role as antioxidants, suggesting that our target may similarly reduce oxidative damage in cellular models .

Eigenschaften

IUPAC Name |

2-[4-(3-chloro-4-fluorophenyl)-3-oxopyrazin-2-yl]sulfanyl-N-(2-methoxyphenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15ClFN3O3S/c1-27-16-5-3-2-4-15(16)23-17(25)11-28-18-19(26)24(9-8-22-18)12-6-7-14(21)13(20)10-12/h2-10H,11H2,1H3,(H,23,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFFMWVLMZTZBIU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1NC(=O)CSC2=NC=CN(C2=O)C3=CC(=C(C=C3)F)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15ClFN3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

419.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.